molecular formula C9H16N2O B11913946 3-Methyloctahydroquinoxalin-2(1H)-one CAS No. 84688-50-6

3-Methyloctahydroquinoxalin-2(1H)-one

Cat. No.: B11913946
CAS No.: 84688-50-6
M. Wt: 168.24 g/mol
InChI Key: PSVXBULIIBBMIW-UHFFFAOYSA-N
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Description

3-Methyloctahydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloctahydroquinoxalin-2(1H)-one typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminocyclohexane with methylglyoxal under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyloctahydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce different hydrogenated quinoxaline derivatives.

Scientific Research Applications

3-Methyloctahydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyloctahydroquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyloctahydroquinoxalin-2(1H)-one is unique due to its specific hydrogenated quinoxaline structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoxaline derivatives may not be suitable.

Properties

CAS No.

84688-50-6

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H16N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h6-8,10H,2-5H2,1H3,(H,11,12)

InChI Key

PSVXBULIIBBMIW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CCCCC2N1

Origin of Product

United States

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